



Application Note: Colistin in the Study of Drug-Resistant Pathogens

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Colistin is a polycationic peptide that disrupts the bacterial outer membrane, leading to cell death.[1] Its primary target is the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[2] [3] Due to its efficacy against many MDR strains, it is a critical tool in both clinical settings and research focused on antimicrobial resistance.

Mechanism of Action

Colistin's mechanism of action involves an electrostatic interaction with the negatively charged phosphate groups of lipid A in the bacterial outer membrane. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability.[1][3] The subsequent disruption of the inner and outer membranes results in the leakage of cellular contents and cell lysis.[3][4]

Mechanisms of Resistance

Resistance to colistin primarily arises from modifications to the lipid A component of LPS, which reduces the net negative charge and, consequently, the binding affinity of colistin.[5][6] This is often mediated by the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A.[7] These modifications can be chromosomally mediated through mutations in two-component regulatory systems like PmrA/PmrB and PhoP/PhoQ, or acquired via plasmid-mediated genes such as the mcr gene family.[5][7] Another resistance mechanism involves the complete loss of the LPS structure due to mutations in lipid A biosynthesis genes (lpxA, lpxC, lpxD).[5]



Quantitative Data: In Vitro Efficacy of Colistin

The following tables summarize the Minimum Inhibitory Concentration (MIC) of colistin against various multidrug-resistant pathogens, providing a baseline for its in vitro activity.

Table 1: Colistin MIC values for various Gram-negative pathogens.

Pathogen	MIC₅₀ (μg/mL)	MIC9ο (μg/mL)	Resistance Rate (%)	Reference
Acinetobacter baumannii	0.5	1	8.6	[8][9]
Pseudomonas aeruginosa	1.0	1.5	2	[10]
Klebsiella pneumoniae	16	64	Not specified	[11]
Carbapenem- resistant Enterobacterales (CRE)	2	8	29	[12]

MIC₅₀ and MIC₉₀ represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Synergistic effects of Colistin in combination with other antibiotics against Acinetobacter baumannii.



Combinatio n	Synergy Rate (%)	Additive Effect (%)	Indifference (%)	Antagonism (%)	Reference
Colistin + Rifampin	100	-	-	-	[13]
Colistin + Vancomycin	93.2	-	<10	-	[14]
Colistin + Meropenem	90.9	-	<10	-	[14]
Colistin + Teicoplanin	86.4	-	<10	-	[14]
Colistin + Ceftazidime	79.5	-	>10	-	[14]
Colistin + Tigecycline	-	-	>90	-	[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for colistin susceptibility testing.[15][16]

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)
- Colistin sulfate powder
- Bacterial inoculum standardized to 0.5 McFarland



- Sterile saline
- Pipettes and sterile tips
- Incubator (35°C ± 2°C)

Procedure:

- Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.
- Preparation of Microtiter Plates:
 - $\circ~$ Dispense 50 μL of CA-MHB into each well of a 96-well plate.
 - Add 50 μL of the colistin stock solution to the first well of each row and perform serial twofold dilutions across the plate, resulting in a range of concentrations (e.g., 0.25 to 16 μg/mL).[17]
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, suspend 3-5 colonies in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵
 CFU/mL in the wells.[18]
- Inoculation: Add 50 μL of the final bacterial inoculum to each well. Include a growth control
 well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
- Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing



The checkerboard assay is used to evaluate the in vitro interaction between two antimicrobial agents.[13][19]

Materials:

- 96-well microtiter plates
- CA-MHB
- Stock solutions of Colistin and the second antimicrobial agent
- Standardized bacterial inoculum (as in Protocol 1)

Procedure:

- Plate Setup:
 - Dispense 50 μL of CA-MHB into each well.
 - Create serial twofold dilutions of Colistin (Antibiotic A) along the x-axis of the plate.
 - Create serial twofold dilutions of the second antimicrobial (Antibiotic B) along the y-axis.
 This results in each well containing a unique combination of concentrations of the two drugs.
- Inoculation: Add 100 μL of the final bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.
- Incubation: Incubate the plates at 35°C for 18-24 hours.[21]
- Data Analysis:
 - Determine the MIC of each drug alone and in combination.
 - Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FIC_a + FIC₈ = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)



• Interpret the results as follows:[19]

Synergy: FICI ≤ 0.5

■ Additive: 0.5 < FICI ≤ 1</p>

Indifference: 1 < FICI ≤ 4</p>

■ Antagonism: FICI > 4

Visualizations

Caption: Mechanism of action of Colistin on Gram-negative bacteria.

Caption: Primary mechanism of Colistin resistance in bacteria.

Caption: Experimental workflow for MIC determination via broth microdilution.

Caption: Workflow for the checkerboard synergy assay.

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